(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2S/c19-15-5-1-12(2-6-15)9-14(10-21)18-22-17(11-23-18)13-3-7-16(20)8-4-13/h1-9,11H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTDHZMJVFVDHX-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Coupling Reaction: The thiazole derivative is then coupled with a 4-fluorophenylacetonitrile under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions
Biological Activity
The compound (2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole-linked hybrid that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral effects. This article provides an overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A prop-2-en nitrile backbone.
- Two 4-fluorophenyl groups.
- A thiazole ring that enhances its biological activity.
Anticancer Activity
Research indicates that thiazole-based compounds exhibit significant anticancer properties. For instance, derivatives containing thiazole moieties have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.16 | |
| 2-(5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole | A549 | 62.5 |
The compound's activity can be attributed to its ability to inhibit specific pathways involved in tumor proliferation. For example, it has been noted for its inhibitory effects on BRAF V600E mutations, which are common in several cancers.
Antibacterial and Antifungal Properties
Thiazole derivatives have been reported to possess antibacterial and antifungal activities. The structural features of this compound may contribute to its ability to disrupt microbial cell functions.
| Activity Type | Target Microorganism | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus | |
| Antifungal | Candida albicans |
These activities suggest a potential for developing new antimicrobial agents based on this compound.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell division and metabolism.
- Disruption of Cell Membrane Integrity : Similar compounds have shown the ability to compromise microbial membranes, leading to cell death.
- Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have explored the efficacy of thiazole-based compounds in clinical settings:
- Study on Anticancer Efficacy : A study evaluated a series of thiazole derivatives against various cancer cell lines, demonstrating that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin .
- Antimicrobial Screening : In a recent screening assay, thiazole-linked hybrids were tested against common bacterial strains and fungi, revealing significant antimicrobial activity with low cytotoxicity towards human cells .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Its structure allows for interactions with various biological targets, making it a candidate for further drug development.
Case Study: Anticancer Activity
A study demonstrated that derivatives of compounds similar to (2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibit cytotoxic effects on cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cancer cell proliferation .
Agricultural Applications
The compound's pesticidal properties have been explored, particularly in the context of developing eco-friendly pesticides. Its ability to disrupt pest physiology makes it a valuable candidate in integrated pest management systems.
Case Study: Pesticidal Efficacy
Research indicated that compounds with similar structures showed significant insecticidal activity against common agricultural pests. The effectiveness was attributed to the inhibition of key enzymes in the insect's metabolic pathways .
Materials Science
In materials science, the compound has potential applications in the development of organic semiconductors and photonic devices due to its electronic properties.
Data Table: Comparison of Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Conductivity | High |
| Stability | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with analogous derivatives (Table 1). Key differences include substituent electronegativity, steric effects, and molecular geometry.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Research Findings:
Electronic Effects: Fluorine substituents enhance electronegativity and metabolic stability compared to chlorine or methoxy groups .
Steric and Geometric Considerations :
- The (2E)-configuration ensures planar geometry, optimizing π-conjugation for optical or electronic applications.
- Bulky substituents (e.g., 3,4-dimethoxyphenyl in ) may hinder crystallinity but improve ligand-receptor interactions in drug design.
Safety and Stability :
- Fluorinated derivatives (e.g., ) exhibit lower acute toxicity compared to nitro-containing analogs (e.g., ), which require stringent handling due to explosive or mutagenic risks .
Synthetic Accessibility :
- Thiazole-ring formation often employs cyclization with α-halogenated ketones, as seen in , while nitro groups require controlled nitration conditions .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a high-yield synthesis route for (2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation and enenitrile functionalization. Optimal conditions include:
- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile improve solubility and reaction rates .
- Catalysts : Palladium or copper-based catalysts enhance cross-coupling efficiency for aryl group incorporation .
- Temperature control : Reactions often require 60–80°C to balance kinetics and side-product formation .
- Data Table :
| Step | Key Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiazole formation | DMSO, 70°C, 12h | 65–75 |
| 2 | Enenitrile coupling | Pd(OAc)₂, 80°C, 8h | 50–60 |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and nitrile carbons (δ 115–120 ppm). NOESY confirms E-configuration of the double bond .
- IR : A sharp peak near 2220 cm verifies the nitrile group .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 365.08 .
Q. What role do fluorophenyl groups play in the compound’s stability and reactivity?
- Methodological Answer :
- Electron-withdrawing effects : Fluorine atoms enhance electrophilic substitution resistance, improving thermal stability .
- Hydrophobic interactions : Fluorinated aryl groups increase lipophilicity, critical for membrane permeability in biological studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and binding affinities?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models reveal HOMO-LUMO gaps (~4.1 eV), indicating redox activity .
- Docking Studies : AutoDock Vina predicts binding to kinase domains (e.g., EGFR) with ΔG ≈ -9.2 kcal/mol, suggesting anticancer potential .
- Data Table :
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.3 |
| LUMO (eV) | -2.2 |
| Dipole Moment (D) | 3.8 |
Q. What strategies resolve discrepancies in crystallographic data for this compound?
- Methodological Answer :
- SHELXL Refinement : Use anisotropic displacement parameters and TWIN commands for handling twinned crystals .
- ORTEP-3 Visualization : Graphical interfaces validate bond lengths (C≡N: 1.16 Å) and angles (C-C≡N: 175°) .
Q. How do reaction conditions influence regioselectivity in thiazole ring functionalization?
- Methodological Answer :
- Acid/Base Catalysis : KCO in DMF promotes C-4 substitution on thiazole via deprotonation .
- Microwave-Assisted Synthesis : Reduces reaction time (2h vs. 12h) and improves regioselectivity (>90% C-4 product) .
Q. What in vitro assays are suitable for evaluating the compound’s anticancer activity?
- Methodological Answer :
- MTT Assay : IC values against HeLa (12.3 µM) and MCF-7 (15.7 µM) cells indicate potency .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
